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molecular formula C11H6ClNO B8520209 8-Chloro-7-hydroxynaphthalene-2-carbonitrile

8-Chloro-7-hydroxynaphthalene-2-carbonitrile

Cat. No. B8520209
M. Wt: 203.62 g/mol
InChI Key: CTLZYPFZKREXOY-UHFFFAOYSA-N
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Patent
US06562828B1

Procedure details

To a solution of 7-hydroxynaphthalene-2-carbonitrile (2.23 g) in chloroform (120 ml) was dropwise added tert-butyl hypochlorite (1.64 ml) with ice-cooling, and the mixture was stirred at room temperature for 15 min. After completion of the reaction, the resultant solid was collected by filtration and dried under reduced pressure to give the title compound (1.88 g).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([C:12]#[N:13])=[CH:9]2)=[CH:4][CH:3]=1.[Cl:14]OC(C)(C)C>C(Cl)(Cl)Cl>[Cl:14][C:11]1[C:2]([OH:1])=[CH:3][CH:4]=[C:5]2[C:10]=1[CH:9]=[C:8]([C:12]#[N:13])[CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
OC1=CC=C2C=CC(=CC2=C1)C#N
Step Two
Name
Quantity
1.64 mL
Type
reactant
Smiles
ClOC(C)(C)C
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the resultant solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=CC=C2C=CC(=CC12)C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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